molecular formula C5H10OS B12316600 2-(Propan-2-ylsulfanyl)acetaldehyde

2-(Propan-2-ylsulfanyl)acetaldehyde

Cat. No.: B12316600
M. Wt: 118.20 g/mol
InChI Key: ATGYXQXFCDNCEM-UHFFFAOYSA-N
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Description

2-(Propan-2-ylsulfanyl)acetaldehyde is an organic compound with the molecular formula C5H10OS It is characterized by the presence of a sulfanyl group attached to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-ylsulfanyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of isopropyl mercaptan with acetaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-ylsulfanyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Propan-2-ylsulfanyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Propan-2-ylsulfanyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfanyl group may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acetaldehyde: A simpler aldehyde without the sulfanyl group.

    Isopropyl mercaptan: Contains the sulfanyl group but lacks the aldehyde functionality.

    2-(Methylthio)acetaldehyde: Similar structure but with a methyl group instead of an isopropyl group.

Properties

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

IUPAC Name

2-propan-2-ylsulfanylacetaldehyde

InChI

InChI=1S/C5H10OS/c1-5(2)7-4-3-6/h3,5H,4H2,1-2H3

InChI Key

ATGYXQXFCDNCEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC=O

Origin of Product

United States

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